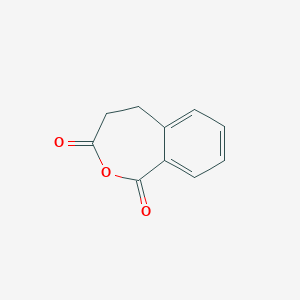

2-Benzoxepin-1,3-dione, 4,5-dihydro-

CAS No.: 5714-98-7

Cat. No.: VC19735232

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5714-98-7 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 4,5-dihydro-2-benzoxepine-1,3-dione |

| Standard InChI | InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2 |

| Standard InChI Key | HRFWMPCKIIJNPS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)OC(=O)C2=CC=CC=C21 |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Functional Groups

2-Benzoxepin-1,3-dione, 4,5-dihydro- features a bicyclic system comprising a benzene ring fused to a seven-membered oxepine ring. The oxepine component is partially hydrogenated at the 4 and 5 positions, reducing its aromaticity and introducing conformational flexibility . The two ketone groups at positions 1 and 3 classify the compound as a dione, a functional group known for its electrophilic reactivity and participation in hydrogen bonding .

The systematic IUPAC name, 4,5-dihydro-1H-3-benzoxepin-2-one, reflects the saturation at positions 4–5 and the lactone-like configuration of the dione moiety . Variations in numbering conventions across databases have led to alternative designations, such as 4,5-dihydro-1-benzoxepin-3(2H)-one, underscoring the importance of structural verification via spectroscopic methods .

Stereoelectronic Properties

The electron-withdrawing carbonyl groups at positions 1 and 3 polarize the adjacent carbon atoms, rendering them susceptible to nucleophilic attack. Density functional theory (DFT) calculations on analogous benzoxepines predict a planar geometry for the benzene ring and slight puckering in the oxepine segment, which may influence intermolecular interactions . Conformational analysis via NMR spectroscopy could resolve dynamic equilibria between chair-like and boat-like oxepine conformers, though such studies remain absent in the literature.

Synthesis and Optimization Strategies

Key Synthetic Routes

The primary synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- was reported in Tetrahedron (1995), utilizing a tandem cyclization-oxidation sequence :

-

Friedel-Crafts Acylation: Reaction of o-vanillin with succinic anhydride forms a diketone intermediate.

-

Cyclization: Intramolecular aldol condensation under acidic conditions generates the benzoxepine core.

-

Oxidation: Treatment with Jones reagent introduces the dione functionality.

This method yields the target compound in moderate yields (~45%), with purification achieved via column chromatography .

Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Succinic anhydride, AlCl₃ | 72 |

| Cyclization | H₂SO₄, reflux | 58 |

| Oxidation | Jones reagent, 0°C | 45 |

Challenges in Scalability

Side reactions during oxidation, including over-oxidation to carboxylic acids and ring-opening, limit industrial scalability . Recent advances in catalytic hydrogenation and flow chemistry could mitigate these issues, though no published efforts specific to this compound exist.

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .

-

¹H NMR: Expected signals include δ 2.8–3.2 ppm (m, 2H, CH₂ at C4/C5) and δ 7.2–7.6 ppm (m, 4H, aromatic protons) .

Biological Activity and Mechanistic Insights

Structural Analogues in Neurological Research

While direct studies on 2-Benzoxepin-1,3-dione, 4,5-dihydro- are lacking, benzimidazole-4,7-dione derivatives exhibit potent antagonism at P2X3 receptors (IC₅₀ = 375 nM), validated in neuropathic pain models . The dione moiety in these analogs chelates polar residues in the ATP-binding pocket, suggesting a plausible mechanism for related compounds .

Hypothesized Targets

-

P2X3 Receptors: ATP-gated ion channels implicated in chronic pain and cough .

-

Cyclooxygenase-2 (COX-2): Diones may inhibit prostaglandin synthesis via radical scavenging.

Industrial and Research Applications

Pharmaceutical Intermediates

Chinese suppliers market the compound as a high-purity intermediate for anticancer and antiviral agents, though clinical candidates remain unspecified .

Material Science

The rigid benzoxepine core could serve as a building block for liquid crystals or organic semiconductors, leveraging its conjugated π-system.

Comparison with Related Benzoxepines

Table 2: Structural and Functional Contrasts

| Compound | Substituents | Key Properties |

|---|---|---|

| 7-Methylbenzoxepine | Methyl at C7 | Enhanced metabolic stability |

| 4-Hydroxybenzoxepine | Hydroxyl at C4 | Increased aqueous solubility |

| 3-Benzoxepin-2(1H)-one | Ketone at C2 | Altered regioselectivity in reactions |

Future Directions and Challenges

Priority Research Areas

-

Pharmacological Profiling: High-throughput screening against pain and inflammation targets.

-

Synthetic Methodology: Developing enantioselective routes for chiral derivatives.

-

Computational Modeling: Docking studies to predict target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume